7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core, substituted at position 7 with a 4-(2-cyclopentylacetyl)piperazine-1-carbonyl group. Additional substituents include a methyl group at position 5 and a phenyl group at position 2.
Properties
IUPAC Name |
7-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-27-16-20(23-21(17-27)25(33)30(26-23)19-9-3-2-4-10-19)24(32)29-13-11-28(12-14-29)22(31)15-18-7-5-6-8-18/h2-4,9-10,16-18H,5-8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJGPZTOSDXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrazolo[4,3-c]pyridinone core distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidinone (e.g., MK-series compounds in ) or pyrazolo[4,3-d]pyrimidinone (e.g., phosphodiesterase inhibitors in ). These cores differ in ring size and heteroatom positioning, which affect electronic properties and binding affinities. For example, pyrimidinone-based compounds often target enzymes like phosphodiesterases, while pyridinone derivatives may prioritize receptor interactions .
Substituent Analysis
Piperazine Modifications :
- The target compound’s piperazine is substituted with a 2-cyclopentylacetyl group. In contrast, the analog in (5-ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridinone) features a 2-fluorophenyl group on piperazine. The cyclopentylacetyl substituent likely enhances membrane permeability due to its lipophilic nature, whereas the fluorophenyl group may improve metabolic stability via reduced CYP450 interactions .
Position 5 Substituents :
- The 5-methyl group in the target compound contrasts with 5-ethyl in ’s analog. Smaller alkyl groups (methyl vs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Piperazine Role : Piperazine derivatives with aryl or acyl substitutions (e.g., 2-fluorophenyl in vs. cyclopentylacetyl in the target) show divergent pharmacological profiles. Fluorophenyl groups are common in serotonin receptor ligands, while cyclopentylacetyl may favor adrenergic or dopaminergic targets .
- Core Structure Impact: Pyrazolo[4,3-c]pyridinones (target compound) lack the pyrimidinone nitrogen present in ’s phosphodiesterase inhibitors, likely redirecting selectivity away from enzymatic targets .
- Substituent Effects : Antimicrobial activity in pyrazolo-pyrimidine derivatives () correlates with electron-withdrawing groups (e.g., nitro, chloro), whereas the target compound’s neutral cyclopentyl group suggests alternative mechanisms .
Contradictions and Limitations
- Despite structural similarities to Eszopiclone (), the target compound’s pyridinone core differs from Eszopiclone’s pyrrolopyrazine system, complicating direct pharmacological comparisons .
- ’s MK-series compounds prioritize pyrimidinone cores for kinase inhibition, whereas the target’s pyridinone may lack the necessary hydrogen-bonding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
